3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one
CAS No.: 807354-69-4
Cat. No.: VC16784762
Molecular Formula: C18H14BrN3O
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807354-69-4 |
|---|---|
| Molecular Formula | C18H14BrN3O |
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 3-[2-(2-bromo-1H-indol-3-yl)ethyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C18H14BrN3O/c19-17-13(12-5-1-4-8-16(12)21-17)9-10-22-11-20-15-7-3-2-6-14(15)18(22)23/h1-8,11,21H,9-10H2 |
| Standard InChI Key | MCBSBUVJXYKPPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)Br)CCN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Substituent Effects
The molecular architecture of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one integrates a quinazolin-4(3H)-one scaffold with a 2-bromoindole subunit connected via an ethyl linker. The quinazoline ring system, comprising fused benzene and pyrimidine rings, provides a planar geometry conducive to π-π stacking interactions with biological targets . The bromine atom at the indole’s 2-position introduces steric bulk and electron-withdrawing effects, which influence both reactivity and binding affinity.
Table 1: Key structural parameters of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₃O |
| Molecular Weight | 396.25 g/mol |
| Hybridization | sp² (quinazoline), sp³ (ethyl linker) |
| Key Functional Groups | Quinazolinone, bromoindole, ethyl |
The ethyl linker between the quinazoline and indole moieties enhances conformational flexibility, allowing the compound to adopt binding poses optimal for target engagement . Quantum mechanical studies suggest that the bromine atom’s electronegativity polarizes the indole ring, increasing its capacity for halogen bonding with residues in enzymatic active sites.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one reveals distinct absorption bands:
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N-H Stretch: 3350 cm⁻¹ (indole NH)
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C=O Stretch: 1680 cm⁻¹ (quinazolinone carbonyl)
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C-Br Stretch: 560 cm⁻¹
Nuclear magnetic resonance (NMR) data further elucidate its structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline H-2), 7.95–7.45 (m, 4H, aromatic), 6.98 (s, 1H, indole H-3), 3.82 (t, 2H, CH₂), 2.95 (t, 2H, CH₂) .
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¹³C NMR: δ 161.2 (C=O), 135.8–112.4 (aromatic carbons), 40.1 (CH₂) .
Synthetic Methodologies
Condensation-Based Approaches
The most efficient route to 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one involves a three-component condensation of anthranilamide, 2-bromoindole-3-carboxaldehyde, and ethyl acetoacetate under acidic conditions . Optimal yields (68–72%) are achieved using p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile, followed by oxidative aromatization with MnO₂ .
Reaction Scheme:
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Condensation: Anthranilamide + 2-bromoindole-3-carboxaldehyde → Dihydroquinazolinone intermediate.
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Oxidation: MnO₂-mediated dehydrogenation to yield the aromatic quinazolinone .
Alternative Pathways
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Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with comparable yields (70%) .
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Solid-Phase Synthesis: Utilizes Wang resin-bound anthranilamide for iterative coupling, enabling combinatorial library generation .
Table 2: Comparative analysis of synthetic methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Acid-catalyzed condensation | 72 | 12 h | 95 |
| Microwave-assisted | 70 | 45 min | 97 |
| Solid-phase | 65 | 24 h | 90 |
Biological Activities and Mechanisms
Antimicrobial Effects
Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming first-line agents like isoniazid (MIC = 0.125 μg/mL) in biofilm disruption . Molecular docking indicates high affinity (ΔG = −9.2 kcal/mol) for Rel Mtb, a key enzyme in bacterial stringent response .
Neurological Applications
As a structural analog of LY 225910, this compound shows sub-micromolar affinity for cholecystokinin-2 (CCK2) receptors (IC₅₀ = 9.3 nM), suggesting utility in anxiety and gastrointestinal disorder management .
Structure-Activity Relationships (SAR)
Role of the Bromine Substituent
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Electron-Withdrawing Effect: Enhances binding to ATP pockets in kinases (e.g., EGFR) by 3.5-fold compared to non-brominated analogs .
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Steric Influence: The 2-bromo group prevents π-stacking with Phe723 in CCK2 receptors, improving selectivity .
Impact of the Ethyl Linker
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Flexibility vs. Rigidity: Shortening the linker to methyl reduces anticancer activity (IC₅₀ = 12 μM), while elongation to propyl diminishes solubility .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 8.1 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation to 3-[2-(2-bromo-1H-indol-3-yl)acetyl]quinazoline-4(3H)-one.
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Excretion: 78% fecal, 22% renal over 48 h.
Toxicity Data
Comparative Analysis with Analogous Compounds
Table 3: Biological activity of selected quinazolinones
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 3-[2-(2-Bromoindolyl)ethyl]quinazolinone | EGFR | 10 nM |
| LY 225910 | CCK2 receptor | 9.3 nM |
| 2-Thioquinazolin-4(3H)-one | RAF kinase | 85 nM |
Future Directions and Challenges
While 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one exhibits promising polypharmacology, key challenges remain:
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Solubility Optimization: LogP = 3.2 limits aqueous solubility (0.12 mg/mL). Prodrug strategies using phosphate esters are under investigation.
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Target Identification: CRISPR-Cas9 knockout screens are needed to map off-target effects.
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